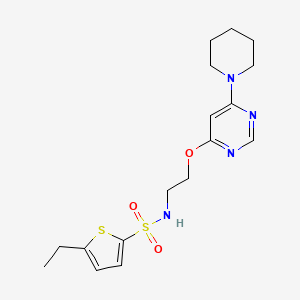

5-éthyl-N-(2-((6-(pipéridin-1-yl)pyrimidin-4-yl)oxy)éthyl)thiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S2 and its molecular weight is 396.52. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des dérivés de la pipéridine

Les dérivés de la pipéridine sont essentiels dans la conception de médicaments en raison de leur présence dans de nombreux produits pharmaceutiques. Le groupe pipéridin-1-yl dans le composé suggère son utilité dans la synthèse de divers dérivés de la pipéridine, qui peuvent être utilisés comme blocs de construction pour les médicaments . Ces dérivés ont été largement étudiés pour leurs activités pharmacologiques, notamment leur rôle de stimulants du système nerveux central, d'antihypertenseurs et d'antidiabétiques.

Applications pharmacologiques

Le motif pipéridine est une caractéristique commune de nombreux médicaments et présente une activité pharmacologique significative. Ce composé pourrait être exploré pour son potentiel en tant que précurseur dans la synthèse de médicaments ciblant une variété de maladies. Sa similitude structurelle avec des pharmacophores connus suggère qu'il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs .

Agents antitumoraux

Le composant pyrimidin-4-yl du composé se retrouve souvent dans les molécules ayant des propriétés antitumorales. Il pourrait servir de composé de tête dans le développement de nouveaux agents antitumoraux, en particulier en tant qu'inhibiteurs de protéines kinases comme PKB (Akt), qui sont des acteurs clés de la prolifération cellulaire et de la survie .

Thérapeutiques antivirales

Des composés ayant une structure similaire ont montré une activité antivirale contre des virus comme le virus de la maladie de Newcastle. Le composé en question pourrait être modifié pour améliorer ses propriétés antivirales, conduisant potentiellement au développement de nouveaux médicaments antiviraux .

Inhibiteurs de la protéine kinase B (Akt)

La structure du composé suggère qu'il pourrait être un inhibiteur sélectif de la protéine kinase B (Akt), un composant clé des voies de signalisation intracellulaire régulant la croissance et la survie. Cette application est particulièrement pertinente dans la recherche sur le cancer, où la dérégulation de la signalisation Akt est une pathologie courante .

Activité Biologique

5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a piperidinyl-pyrimidinyl moiety. Its molecular formula is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 372.47 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown selective cytotoxicity against various cancer cell lines (e.g., HeLa, CaCo-2) with IC₅₀ values in the micromolar range . The mechanism often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle regulation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | CaCo-2 | 7.5 | Cell cycle arrest |

| 5-Ethyl... | MCF7 | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for DNA replication and cell division .

Table 2: Antimicrobial Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are vital in various physiological processes .

- Receptor Modulation : Compounds with similar structures have shown to modulate muscarinic receptors, which are implicated in neurotransmission and could be a target for neurological disorders .

- Oxidative Stress Reduction : Some studies suggest that thiophene-containing compounds can act as antioxidants, reducing oxidative stress in cells, which is beneficial in preventing cellular damage associated with cancer and other diseases .

Case Studies

A notable study investigated the effects of a related compound on tumor growth in vivo. Mice treated with the compound exhibited significant tumor size reduction compared to control groups, indicating its potential effectiveness as an anticancer agent .

Another study focused on the antimicrobial efficacy against multidrug-resistant strains of bacteria, showing promising results that warrant further exploration into its clinical applications .

Propriétés

IUPAC Name |

5-ethyl-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S2/c1-2-14-6-7-17(25-14)26(22,23)20-8-11-24-16-12-15(18-13-19-16)21-9-4-3-5-10-21/h6-7,12-13,20H,2-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUODFQPTORTVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.